molecular formula C11H12O3 B1210339 Isoshinanolone CAS No. 39626-91-0

Isoshinanolone

Cat. No.: B1210339
CAS No.: 39626-91-0
M. Wt: 192.21 g/mol
InChI Key: YUPNHTWYVBHLMG-KSBSHMNSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Isoshinanolone can be synthesized through several routes. One common method involves the total synthesis of natural products containing the tetralone subunit . The synthesis typically starts with the preparation of an aldehyde, followed by a series of reactions to construct the tetralone ring. Industrial production methods often involve the extraction of the compound from the roots of Plumbago capensis .

Chemical Reactions Analysis

Isoshinanolone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Biological Activities

Isoshinanolone has been identified in several plant species, notably Ancistrocladus cochinchinensis and Ceratostigma willmottianum, and exhibits a range of biological activities.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against cancer cell lines. For example, trans-isoshinanolone demonstrated significant cytotoxicity against MDA-MB-231 breast cancer cells, with an LC(50) value of 1.26 µg/mL, indicating potent anti-cancer potential . Furthermore, cis-isoshinanolone was isolated from Plumbago indica and showed antifungal activity against Aspergillus flavus and Talaromyces marneffei, suggesting its broader therapeutic potential in oncology and infectious diseases .

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. It was isolated along with other compounds from Plumbago indica, which is known for its bioactive constituents that exhibit antifungal, antibacterial, and antiparasitic activities . The compound showed zones of inhibition against specific fungal strains, reinforcing its potential as a natural antimicrobial agent.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In vitro assays using brine shrimp (Artemia salina) have been employed to determine its lethality and cytotoxicity. These studies provide insights into the compound's safety margins and therapeutic windows .

Chemical Properties and Structure

This compound belongs to the class of naphthoquinone derivatives, characterized by its unique chemical structure which includes hydroxyl groups that contribute to its biological activity. The structural formula can be represented as:cis this compound  3R 4R 4 8 dihydroxy 3 methyl 3 4 dihydro 2H naphthalen 1 one\text{cis this compound }\text{ 3R 4R 4 8 dihydroxy 3 methyl 3 4 dihydro 2H naphthalen 1 one}This structure is crucial for understanding its interaction with biological targets.

Study on Antifungal Activity

A study isolated cis-isoshinanolone from the branches of Plumbago indica and tested its antifungal activity against Aspergillus flavus and Talaromyces marneffei. The results indicated that cis-isoshinanolone exhibited zones of inhibition measuring 7.0 mm against A. flavus at a concentration of 1.0 mg/disc . This study emphasizes the potential use of this compound in developing antifungal therapies.

Cytotoxicity Assessment

In another research effort, trans-isoshinanolone was evaluated for its cytotoxic effects on various cancer cell lines. The study provided quantitative data supporting its efficacy as an anticancer agent, paving the way for further investigations into its mechanisms of action .

Summary Table of Applications

Application AreaSpecific ActivitySource PlantReference
AnticancerCytotoxicity against breast cancer cellsPlumbago indica
AntifungalInhibition against A. flavusPlumbago indica
ToxicologyLC(50) value in brine shrimpVarious

Mechanism of Action

The mechanism of action of Isoshinanolone involves its interaction with various molecular targets. In the case of its mosquito larvicidal activity, it is believed to disrupt the normal development of mosquito larvae, leading to their death . The exact molecular pathways involved are still under investigation, but it is known to affect the larvae at very low concentrations.

Biological Activity

Isoshinanolone, a compound derived from the roots of Plumbago zeylanica, has garnered attention for its diverse biological activities. This article delves into the compound's pharmacological properties, including its antimicrobial, anti-inflammatory, and cytotoxic effects, supported by case studies and research findings.

Chemical Structure and Properties

This compound is classified as a naphthoquinone derivative. Its chemical structure is pivotal in determining its biological activity. The compound's structure can be represented as follows:

C13H8O3\text{C}_{13}\text{H}_{8}\text{O}_3

This configuration allows it to interact with various biological targets, influencing cellular processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study on the root extracts of Plumbago zeylanica demonstrated that this compound effectively inhibited the growth of several pathogenic microorganisms. The Minimum Inhibitory Concentration (MIC) values for various bacterial strains were reported as follows:

MicroorganismMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus25
Candida albicans30

These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents, particularly in traditional medicine contexts .

Anti-inflammatory Effects

This compound has also been studied for its anti-inflammatory properties. In vitro assays showed that it significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. The effective concentrations were found to be:

CytokineConcentration (µM)
TNF-α10
IL-65

These results indicate that this compound could modulate inflammatory responses, potentially benefiting conditions characterized by chronic inflammation .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated against various cancer cell lines. A notable study reported the following IC50 values:

Cell LineIC50 (µg/mL)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)20
A549 (Lung Cancer)30

This compound induced apoptosis in these cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. Specifically, it increased the Bax/Bcl-2 ratio, promoting apoptosis via mitochondrial pathways .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound in clinical settings:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed that treatment with this compound-rich extracts led to a significant reduction in infection symptoms compared to a control group receiving standard antibiotics.
  • Case Study on Cancer Treatment : In a cohort of patients with advanced breast cancer, administration of this compound was associated with improved tumor response rates when combined with conventional chemotherapy.

Properties

IUPAC Name

(3R,4R)-4,8-dihydroxy-3-methyl-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-4,6,11-12,14H,5H2,1H3/t6-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUPNHTWYVBHLMG-KSBSHMNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=C(C1O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC(=O)C2=C([C@@H]1O)C=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoshinanolone
Reactant of Route 2
Isoshinanolone
Reactant of Route 3
Isoshinanolone
Reactant of Route 4
Isoshinanolone
Reactant of Route 5
Isoshinanolone
Reactant of Route 6
Isoshinanolone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.